molecular formula C24H32N2O4 B1144614 N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide CAS No. 86480-25-3

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide

Cat. No.: B1144614
CAS No.: 86480-25-3
M. Wt: 412.5 g/mol
InChI Key: GIAVDZQVSYRJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds. The process begins with the activation of the carboxylic acid group of hexanedioic acid (adipic acid) using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with the amines derived from 3,4-dimethoxyphenyl and phenylethyl groups under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to achieve high purity levels suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced forms.

  • Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine: Potential medicinal applications include the development of new drugs. The compound's structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A simpler amide derivative with similar functional groups.

  • N-(3,4-Dimethoxyphenethyl)acetamide: Another amide derivative with a slightly different structure.

  • 3,4-Dimethoxyphenethylamine: A related compound without the hexanediamide moiety.

Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide stands out due to its extended structure, which includes both amide and phenyl groups

Properties

CAS No.

86480-25-3

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)hexanediamide

InChI

InChI=1S/C24H32N2O4/c1-29-21-13-12-20(18-22(21)30-2)15-17-26-24(28)11-7-6-10-23(27)25-16-14-19-8-4-3-5-9-19/h3-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

GIAVDZQVSYRJAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.